molecular formula C5H13ClN2O2S B13459750 (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride CAS No. 2901043-21-6

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride

Cat. No.: B13459750
CAS No.: 2901043-21-6
M. Wt: 200.69 g/mol
InChI Key: CRGGNLRXPUGCNI-NUBCRITNSA-N
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Description

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt. The chiral center at the 3-position of the pyrrolidine ring imparts specific stereochemical properties, making it an important molecule for enantioselective synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Methylation: The nitrogen atom of the pyrrolidine ring is methylated using a methylating agent like methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chiral center allows for selective binding to enzymes and receptors. This selective binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Methylpyrrolidine hydrochloride: Similar structure but lacks the sulfonamide group.

    Pyrrolidine-3-sulfonamide: Similar structure but lacks the chiral center and methyl group.

Uniqueness

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its combination of a chiral center, a sulfonamide group, and a methylated nitrogen atom. This combination imparts specific stereochemical and chemical properties, making it valuable for various applications.

Properties

CAS No.

2901043-21-6

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

(3R)-N-methylpyrrolidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1

InChI Key

CRGGNLRXPUGCNI-NUBCRITNSA-N

Isomeric SMILES

CNS(=O)(=O)[C@@H]1CCNC1.Cl

Canonical SMILES

CNS(=O)(=O)C1CCNC1.Cl

Origin of Product

United States

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